CC(=O)NC1=CC(=C(C=C1)Cl)N
. This indicates that the compound contains an acetamide group (CC(=O)N) attached to a chlorophenyl group (C1=CC(=C(C=C1)Cl)N).
N-(3-Amino-4-chlorophenyl)acetamide can be synthesized through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide. [] This reaction employs a palladium on carbon (Pd/C) catalyst and can be carried out in either methanol or water as a solvent. [] The addition of a small amount of a base during the reaction helps to minimize the hydrolysis of both the reactant and the desired product. []
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: